molecular formula C14H21NO3 B3252695 Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate CAS No. 218900-56-2

Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate

Cat. No.: B3252695
CAS No.: 218900-56-2
M. Wt: 251.32 g/mol
InChI Key: IFTUPAMJYJDJFH-JTQLQIEISA-N
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Description

Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine moiety substituted with a 3-methoxyphenyl ring. The (1S) stereochemistry indicates its enantiomeric purity, which is critical in pharmaceutical synthesis for ensuring target specificity and minimizing off-target effects. Carbamates like this are widely used as intermediates in drug development, particularly as protective groups for amines during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(3-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-7-6-8-12(9-11)17-5/h6-10H,1-5H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTUPAMJYJDJFH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a chiral center at the 1-position of an ethyl chain that carries a methoxyphenyl substituent. This unique structure contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, influencing pathways related to pain modulation, inflammation, and possibly neuroprotection. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties . In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress. For example, in tests against DPPH radicals, compounds with similar structures have shown significant scavenging activity with IC50 values ranging from 6.00 to 10.00 µM, indicating strong antioxidant potential .

Antinociceptive Effects

The compound may also possess antinociceptive effects , potentially acting as a TRPV1 antagonist. TRPV1 channels are implicated in pain sensation and inflammatory responses. Studies on structurally related compounds have shown that they can inhibit TRPV1-mediated calcium influx, leading to reduced pain perception . This suggests that this compound could be explored for its analgesic properties in preclinical models.

In Vitro Studies

In a focused combinatorial chemistry study, derivatives similar to this compound were synthesized and evaluated for their biological activity. These studies highlighted the importance of structural modifications in enhancing biological efficacy. Notably, compounds exhibiting high metabolic stability and low toxicity were identified as promising candidates for further development in pain management therapies .

Pharmacological Evaluations

Pharmacological evaluations have indicated that compounds with carbamate functionalities can modulate neurotransmitter systems. For instance, certain derivatives have been shown to influence serotonin and norepinephrine levels, which are critical in mood regulation and pain pathways. This suggests potential applications in treating conditions like neuropathic pain and depression .

Comparative Analysis of Biological Activities

Compound Biological Activity IC50 (µM) Remarks
This compoundAntioxidant6.00 - 10.00Strong radical scavenger
Related TRPV1 antagonistsAntinociceptiveVariesReduces pain perception via TRPV1 inhibition
Other carbamate derivativesNeurotransmitter modulationN/APotential antidepressant effects

Chemical Reactions Analysis

Functional Group Transformations

The methoxyphenyl and carbamate groups enable diverse transformations:

a. Electrophilic Aromatic Substitution
The 3-methoxyphenyl ring undergoes regioselective electrophilic substitution. For instance, bromination at the para-position to the methoxy group occurs under mild conditions:

Reaction TypeConditionsProductYieldSource
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°CTert-butyl [(1S)-1-(3-methoxy-4-bromophenyl)ethyl]carbamate85%

b. Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization. A representative example :

Tert butyl 1S 1 3 methoxyphenyl ethyl carbamatePd PPh K CO DMFAryl coupled product\text{Tert butyl 1S 1 3 methoxyphenyl ethyl carbamate}\xrightarrow{\text{Pd PPh K CO DMF}}\text{Aryl coupled product}

Reaction yields range from 70–90% depending on the arylboronic acid used .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey FeatureReactivity DifferenceSource
Tert-butyl [(1S)-1-(3-bromophenyl)ethyl]carbamateBromine substituentHigher electrophilicity; prone to SNAr
Tert-butyl [(1S)-1-(4-chlorophenyl)ethyl]carbamateChlorine substituentFaster coupling reactions
Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamateBromine/methoxy ortho-positionsUnique steric hindrance

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • ¹H NMR (CDCl₃) : δ 1.40 (s, 9H, Boc), 3.80 (s, 3H, OCH₃), 4.90–5.10 (m, 1H, CH), 6.70–7.30 (m, 4H, aromatic) .

  • IR (cm⁻¹) : 1715 (C=O), 1510 (N–H), 1250 (C–O) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate and structurally related carbamates, focusing on substituent effects, physical properties, and functional roles.

Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 3-OCH₃ C₁₄H₂₁NO₃ 251.32* Expected intermediate for chiral amines; methoxy enhances lipophilicity. Inferred
Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate 3-OH C₁₃H₁₉NO₃ 237.29 Lower lipophilicity; predicted density: 1.096 g/cm³, boiling point: 387.3°C. Used in peptide synthesis .
Tert-butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate 3-Br C₁₃H₁₈BrNO₂ 300.19 Bromine enables cross-coupling reactions (e.g., Suzuki); higher molecular weight .
Tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate 2-F, 5-NH₂ C₁₃H₁₉FN₂O₂ 254.30 Fluorine enhances metabolic stability; amino group allows further functionalization .
Tert-butyl N-[(1S)-1-(methylcarbamoyl)ethyl]carbamate Methylcarbamoyl side chain C₉H₁₈N₂O₃ 202.25 Compact structure; used in protease inhibitor synthesis .

*Calculated molecular weight based on structural analogy.

Key Comparative Insights:

This substituent also improves lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates. Hydroxyl (3-OH): The hydroxyl analog (CAS 266369-42-0) is more polar, with a predicted pKa of ~9.84, making it suitable for aqueous-phase reactions . However, it requires protection during synthetic steps to prevent unwanted side reactions. Bromo (3-Br): Bromine substitution (CAS 477312-85-9) facilitates palladium-catalyzed cross-coupling reactions, enabling modular synthesis of biaryl structures common in kinase inhibitors .

Biological Activity and Safety: Ethyl and vinyl carbamates (e.g., ethyl carbamate) are known carcinogens, but tert-butyl carbamates generally exhibit lower toxicity. This safety profile makes tert-butyl derivatives preferable in pharmaceutical applications.

Synthetic Utility :

  • Fluorinated analogs (e.g., 2-F, 5-NH₂ derivative) are valued as building blocks in fluorinated drug candidates (e.g., antipsychotics), leveraging fluorine’s electronegativity for target binding .
  • The methylcarbamoyl variant (CAS 84851-00-3) demonstrates versatility in generating peptidomimetics, critical for protease inhibitor design .

Physical Properties :

  • Methoxy and bromo substituents increase molecular weight and density compared to hydroxyl or hydrogen-substituted analogs. For example, the bromo derivative has a molecular weight of 300.19 g/mol, significantly higher than the hydroxyl variant (237.29 g/mol) .

Q & A

Basic Questions

Q. What are common synthetic routes for Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate-forming reactions. A standard approach involves condensation of tert-butyl carbamate derivatives with substituted phenyl ethylamines in the presence of coupling reagents like EDCI/HOBt . For stereoselective synthesis, asymmetric Mannich reactions using chiral catalysts (e.g., organocatalysts) can yield enantiomerically pure products . Multi-step protocols often include protection/deprotection strategies, as seen in the synthesis of tert-butyl carbamates in Scheme 36 of , which employs THF, CuI, and Pd(PPh₃)₂Cl₂ for cross-coupling reactions .

Q. How is the compound purified after synthesis?

  • Methodological Answer : Purification commonly involves column chromatography (silica gel, hexane/EtOAc gradients) . Recrystallization from solvents like dichloromethane/hexane may enhance purity. For chiral resolution, preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) is recommended .

Q. What analytical techniques confirm the structure and stereochemistry?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., tert-butyl, methoxy).
  • Mass Spectrometry : ESI-MS or HRMS for molecular weight validation .
  • X-ray Crystallography : For absolute stereochemistry, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves spatial arrangements .

Q. What are key handling and stability considerations?

  • Methodological Answer : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Avoid prolonged exposure to moisture, strong acids/bases, and oxidizing agents, as tert-butyl carbamates are prone to deprotection under acidic conditions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral Brønsted acids or transition-metal catalysts (e.g., Pd with chiral ligands) to control enantioselectivity .
  • Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries to bias reaction pathways .
  • Crystallographic Validation : Confirm stereochemistry via X-ray diffraction, as demonstrated for tert-butyl carbamate derivatives in .

Q. How can low-yield reactions be optimized for scale-up?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility improvements.
  • Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂/XPhos for higher turnover .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps like Suzuki couplings .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR (NOESY for spatial proximity), IR (carbamate C=O stretch), and X-ray data .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts or optimize crystal packing to reconcile discrepancies .

Q. What strategies mitigate side reactions during carbamate protection?

  • Methodological Answer :

  • Temperature Control : Perform reactions at 0–5°C to suppress elimination pathways.
  • Protecting Group Alternatives : Use Boc-OSu (tert-butyl succinimidyl carbonate) for milder conditions .
  • In Situ Quenching : Add scavengers (e.g., polymer-bound trisamine) to trap reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate
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Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate

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